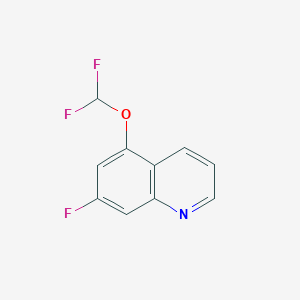![molecular formula C12H14N2O2 B11888378 N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 70638-13-0](/img/structure/B11888378.png)
N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide typically involves the reaction of 2-oxoindoline with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide derivative through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: Industrial production of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
The mechanism of action of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce apoptosis is particularly significant in its potential use as an anticancer agent .
類似化合物との比較
- N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide
- 2-(2-Oxoindolin-3-yl)acetonitrile
- Methyl 2-(2-oxoindolin-3-yl)acetate
Comparison: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the acetamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
特性
CAS番号 |
70638-13-0 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-7-6-10-9-4-2-3-5-11(9)14-12(10)16/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
VOKWAOBGVDYKEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
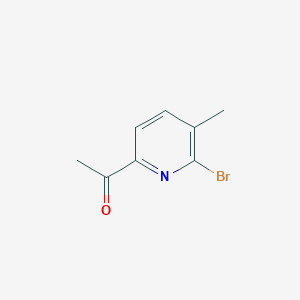
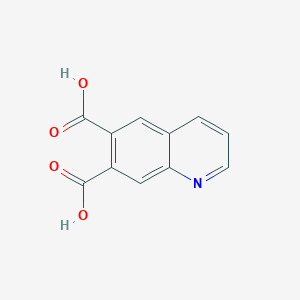
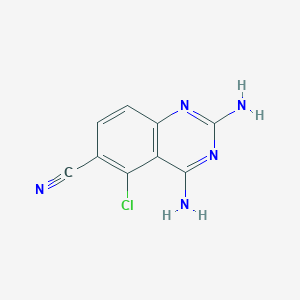
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)
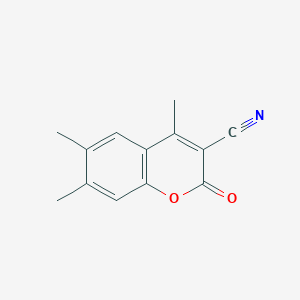
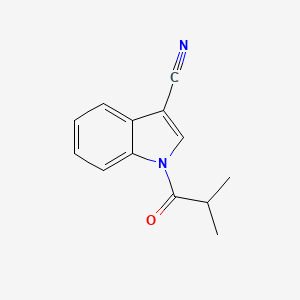


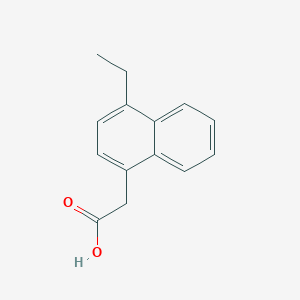


![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)
